2,6-Difluoroaniline

Catalog No.
S704165
CAS No.
5509-65-9
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoroaniline

CAS Number

5509-65-9

Product Name

2,6-Difluoroaniline

IUPAC Name

2,6-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2

InChI Key

ODUZJBKKYBQIBX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)F

Synonyms

2,6-Difluorobenzenamine; 2,6-Difluorobenzeneamine; 2,6-Difluorophenylamine; NSC 127234;

Canonical SMILES

C1=CC(=C(C(=C1)F)N)F

The exact mass of the compound 2,6-Difluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127234. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluoroaniline (CAS: 5509-65-9) is a highly specialized, symmetrically dihalogenated aromatic amine primarily procured as a critical building block for agrochemicals, pharmaceuticals, and advanced materials. Characterized by the strong electron-withdrawing inductive effects of its two ortho-fluorine atoms, it exhibits significantly reduced basicity compared to unsubstituted aniline, alongside distinct steric shielding of the amine group [1]. In industrial procurement, this compound is rarely interchangeable with other halogenated anilines; its specific electronic and structural profile is an absolute requirement for synthesizing active pharmaceutical ingredients (APIs) and high-value herbicides like florasulam and flumetsulam, where the 2,6-difluorophenyl moiety is essential for target-site binding and biological efficacy [2].

Attempting to substitute 2,6-difluoroaniline with closely related analogs like 2,6-dichloroaniline or mono-fluoroanilines fundamentally disrupts both synthetic processability and downstream product viability. From an electronic standpoint, the basicity of the amine is finely tuned by the ortho-fluorines; replacing them with chlorine atoms drops the pKa too low, severely deactivating the amine toward necessary electrophilic coupling reactions [1]. Conversely, using unsubstituted aniline results in over-reactivity and a lack of ortho-steric protection, leading to poor regioselectivity and heavy by-product formation. Furthermore, in the synthesis of specialized fluorophores and agrochemicals, the specific leaving-group ability and atomic radius of fluorine are non-negotiable; dichloro-analogs yield intermediates with drastically inferior nucleophilic aromatic substitution (SNAr) reactivity, directly crippling final product yields[2].

Precise Amine Nucleophilicity and Basicity Control

The symmetrical ortho-fluorine substitution strictly dictates the basicity and nucleophilicity of the amine group. Quantitative measurements show that 2,6-difluoroaniline possesses a pKa of 1.81. This is significantly less basic than unsubstituted aniline (pKa 4.61) and 2-fluoroaniline (pKa 3.20), but notably more basic than 2,6-dichloroaniline (pKa 0.71) [1]. This intermediate pKa value provides a critical 'sweet spot' for process chemistry, preventing the over-reactivity of aniline while avoiding the extreme nucleophilic deactivation seen in the dichloro analog.

Evidence DimensionConjugate acid pKa at 25°C
Target Compound DatapKa = 1.81
Comparator Or BaselineAniline (pKa = 4.61) and 2,6-dichloroaniline (pKa = 0.71)
Quantified Difference2.8 pH units less basic than aniline; 1.1 pH units more basic than 2,6-dichloroaniline
ConditionsStandard aqueous pKa measurement

This exact basicity profile ensures optimal reactivity in complex sulfonamide cross-coupling reactions, minimizing side reactions without requiring the harsh forcing conditions needed for dichloroanilines.

Superior Downstream Reactivity in SNAr Fluorophore Synthesis

When utilized as a precursor for benzoxadiazole-based labeling reagents, 2,6-difluoroaniline significantly outperforms its dichloro counterpart. The synthesis of NBD-F from 2,6-difluoroaniline proceeds in a 24% overall yield, compared to 20% for NBD-Cl derived from 2,6-dichloroaniline. More critically, the resulting NBD-F reagent demonstrates vastly superior downstream reactivity in nucleophilic aromatic substitution (SNAr) applications, achieving a 75% yield when synthesizing the fluorescent carbohydrate 2-NBDG, whereas the NBD-Cl analog yields only 12%[1].

Evidence DimensionDownstream SNAr labeling yield (2-NBDG synthesis)
Target Compound Data75% yield using difluoro-derived NBD-F
Comparator Or Baseline12% yield using dichloro-derived NBD-Cl
Quantified Difference6.25-fold increase in final product yield
ConditionsReaction with glucosamine and triethylamine in DMF at 23°C

For manufacturers of biochemical probes and labels, starting with the difluoro precursor is mandatory to achieve commercially viable yields in final SNAr conjugation steps.

High-Yield Precursor Suitability for Agrochemical Manufacturing

2,6-Difluoroaniline is the precise, non-substitutable precursor required for the industrial synthesis of the broad-spectrum herbicide florasulam. Under optimized manufacturing conditions involving controlled addition in 1,2-propylene glycol, the coupling of 2,6-difluoroaniline with the corresponding sulfonyl chloride achieves isolated yields of 65–85% [1]. Substitution with mono-fluoro or unhalogenated anilines is not viable, as the 2,6-difluoro moiety is an absolute structural requirement for the target molecule's inhibition of acetolactate synthase.

Evidence DimensionIsolated yield of active herbicidal API
Target Compound Data65–85% isolated yield of florasulam
Comparator Or BaselineGeneric anilines (0% yield of active target API)
Quantified DifferenceExclusive enabler of the specific active ingredient
ConditionsReaction with sulfonyl chloride in 1,2-propylene glycol with base

Procurement of this exact isomer is strictly required for agrochemical manufacturers producing florasulam or flumetsulam, as alternative anilines cannot yield the biologically active product.

Agrochemical Active Ingredient Manufacturing

2,6-Difluoroaniline is the mandatory starting material for synthesizing high-value ALS-inhibiting herbicides, including florasulam and flumetsulam. Its specific basicity and steric profile allow for high-yielding (65-85%) sulfonyl chloride coupling reactions at scale, while the 2,6-difluoro substitution pattern is strictly required for the final product's biological efficacy [1].

Synthesis of Highly Reactive Fluorescent Probes

In the production of biochemical labeling reagents, 2,6-difluoroaniline is the preferred precursor for synthesizing NBD-F (4-fluoro-7-nitrobenz-2,1,3-oxadiazole). The resulting aryl fluoride exhibits drastically higher SNAr reactivity than its chlorinated counterpart, enabling over 6-fold higher yields in downstream amine-labeling applications such as the synthesis of 2-NBDG [2].

Advanced Fluorinated Polyimide Production

For materials science applications requiring enhanced thermal stability and tailored dielectric properties, 2,6-difluoroaniline serves as a critical monomer. The unique zero-point energy and thermal decomposition protection afforded by the difluoro substitution make it highly suitable for synthesizing organosoluble thermoplastic polyimides used in ultra-thin chip packaging and advanced electronics[3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (97.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (54.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (45.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (54.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5509-65-9

Wikipedia

2,6-Difluoroaniline

Dates

Last modified: 08-15-2023

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